An In-depth Technical Guide to 3-acetyl-5-(4-fluorophenyl)isoxazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-acetyl-5-(4-fluorophenyl)isoxazole: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-acetyl-5-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure known for a wide range of biological activities, and the introduction of an acetyl group and a fluorophenyl moiety can significantly influence its physicochemical properties and therapeutic potential.[1][2][3] This document details the compound's properties, a robust synthetic protocol, expected analytical data, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-acetyl-5-(4-fluorophenyl)isoxazole are summarized in the table below. The molecular formula is C₁₁H₈FNO₂.
| Property | Value |
| Molecular Weight | 205.19 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Estimated to be in the range of 100-130 °C, based on similar structures. |
Synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole
The synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole can be efficiently achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.[4][5][6] This method is widely applicable for the synthesis of various 3,5-disubstituted isoxazoles.
Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(acetyl)prop-2-en-1-one (Chalcone Intermediate)
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To a solution of 4-fluoroacetophenone (1.0 eq) and acetylaldehyde (1.2 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature with vigorous stirring.
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Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
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Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
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Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole
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Dissolve the synthesized chalcone (1.0 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide or pyridine to the solution.
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Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The solid product will precipitate out. Filter the solid, wash with water, and dry.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-acetyl-5-(4-fluorophenyl)isoxazole.
Caption: Synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole.
Spectroscopic Characterization
The structural elucidation of the synthesized 3-acetyl-5-(4-fluorophenyl)isoxazole would be confirmed using standard spectroscopic techniques. Based on data from structurally similar compounds, the following are the expected NMR chemical shifts.[4][7]
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
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8.00-7.80 (m, 2H): Aromatic protons ortho to the fluorine atom on the phenyl ring.
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7.30-7.10 (m, 2H): Aromatic protons meta to the fluorine atom on the phenyl ring.
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6.80 (s, 1H): Proton on the isoxazole ring.
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2.65 (s, 3H): Methyl protons of the acetyl group.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
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192.0: Carbonyl carbon of the acetyl group.
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170.0: C5 carbon of the isoxazole ring.
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165.0 (d, J ≈ 250 Hz): Carbon of the phenyl ring attached to fluorine.
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162.0: C3 carbon of the isoxazole ring.
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129.0 (d, J ≈ 8 Hz): Aromatic carbons ortho to the fluorine.
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124.0: Aromatic carbon para to the fluorine.
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116.0 (d, J ≈ 22 Hz): Aromatic carbons meta to the fluorine.
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101.0: C4 carbon of the isoxazole ring.
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28.0: Methyl carbon of the acetyl group.
Biological Significance and Potential Applications
The isoxazole ring is a key pharmacophore in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities.[2][3] The incorporation of an acetyl group provides a handle for further chemical modification and can also contribute to the molecule's interaction with biological targets.
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Anticancer Activity: Many isoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis.
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Antimicrobial Activity: The isoxazole scaffold is present in several antimicrobial agents. Derivatives of 3-acetylisoxazole could be explored for their potential as novel antibacterial and antifungal compounds.[8]
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Anti-inflammatory Activity: Certain isoxazole-containing compounds have shown potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
The presence of the 4-fluorophenyl group can enhance the metabolic stability and cell permeability of the molecule, potentially improving its pharmacokinetic profile. Therefore, 3-acetyl-5-(4-fluorophenyl)isoxazole represents a promising scaffold for the development of new therapeutic agents.
References
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